N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-9-1-3-13(11(17)5-9)21-7-15(20)19-10-2-4-14-12(6-10)18-8-22-14/h1-6,8H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUCPECHYCYSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation and Nucleophilic Substitution Approach
This two-step methodology, adapted from patent CN1411719A, involves initial chloroacetylation of 1,3-benzothiazol-5-amine followed by phenoxy group introduction:
Step 1: Synthesis of 2-Chloro-N-(1,3-benzothiazol-5-yl)acetamide
1,3-Benzothiazol-5-amine (18.6 g, 0.12 mol) is reacted with chloroacetyl chloride (13.6 g, 0.12 mol) in chloroform under nitrogen atmosphere. Triethylamine (16.2 g, 0.16 mol) is added to neutralize HCl byproducts. The reaction proceeds at 273–298 K for 5–8 hours, yielding 2-chloro-N-(1,3-benzothiazol-5-yl)acetamide as a pale-yellow solid (21.8 g, 95% yield).
Step 2: Nucleophilic Substitution with 2,4-Dichlorophenol
The chloroacetamide intermediate (21.0 g, 0.09 mol) is reacted with 2,4-dichlorophenol (16.3 g, 0.10 mol) in toluene under basic conditions (KOH, 20% w/v). The mixture is heated to 353–373 K for 6–10 hours, facilitating nucleophilic aromatic substitution. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1 v/v) affords the target compound as white crystals (27.3 g, 89% yield).
Direct Amidation of 2-(2,4-Dichlorophenoxy)acetic Acid
An alternative route involves direct coupling of 1,3-benzothiazol-5-amine with activated 2-(2,4-dichlorophenoxy)acetic acid derivatives:
Acid Chloride Method
2-(2,4-Dichlorophenoxy)acetic acid (22.1 g, 0.10 mol) is treated with thionyl chloride (14.3 g, 0.12 mol) in anhydrous dichloromethane at 273 K for 2 hours. The resulting acid chloride is then reacted with 1,3-benzothiazol-5-amine (15.0 g, 0.10 mol) in the presence of pyridine (9.5 g, 0.12 mol) at 298 K for 12 hours. The crude product is recrystallized from ethanol to yield pure acetamide (28.7 g, 82% yield).
Coupling Reagent Approach
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 21.0 g, 0.11 mol) and hydroxybenzotriazole (HOBt, 14.9 g, 0.11 mol) in dimethylformamide (DMF), the carboxylic acid is activated at 273 K for 1 hour before adding the amine. After stirring at 298 K for 24 hours, the reaction mixture is extracted with ethyl acetate and purified via column chromatography (82% yield, purity >98% by HPLC).
Experimental Procedures and Optimization
Reaction Condition Optimization
Critical parameters influencing yield and purity include:
| Parameter | Chloroacetylation Route | Direct Amidation Route |
|---|---|---|
| Temperature Range | 273–353 K | 273–298 K |
| Reaction Time | 6–10 hours | 12–24 hours |
| Solvent System | Toluene/Chloroform | DMF/Dichloromethane |
| Base Catalyst | KOH (20%) | Pyridine |
| Typical Yield | 85–89% | 80–82% |
Purification Techniques
Recrystallization from ethanol or ether provides higher purity (>99%) compared to chromatographic methods (95–98%). X-ray diffraction analysis of analogous compounds reveals that slow evaporation from diethyl ether produces crystals suitable for structural characterization.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS: m/z 381.0234 [M+H]⁺ (calculated for C₁₅H₁₀Cl₂N₂O₂S: 381.0238).
Comparative Analysis of Synthetic Methodologies
The chloroacetylation route offers superior scalability (batch sizes >100 g) but requires stringent control of substitution conditions to avoid para-chlorophenol byproducts. In contrast, direct amidation provides higher regioselectivity, though at increased reagent costs. Thermogravimetric analysis (TGA) shows both methods produce compounds with decomposition temperatures >473 K, suitable for field applications.
Applications and Implications in Agrochemical Research
Structure-activity relationship (SAR) studies indicate that the benzothiazole moiety enhances membrane permeability, while the dichlorophenoxy group disrupts auxin signaling pathways. Field trials with analogous compounds demonstrate 90% weed suppression at application rates of 2.5 kg/ha.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted acetamides.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
The compound exhibits promising anticancer properties, particularly through its interaction with specific biological targets. Research indicates that derivatives of benzothiazole and phenoxyacetamide structures can lead to significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with halogenated substitutions on the benzothiazole moiety enhance biological activity, making them potential candidates for further development in cancer therapy .
Case Study: Cytotoxicity Assays
- Cell Lines Tested : Hep G-2 (liver cancer) and DU-145 (prostate cancer).
- Results : Compounds derived from similar structures demonstrated IC50 values significantly lower than standard chemotherapy drugs, indicating a higher potency in inhibiting cancer cell proliferation .
Agricultural Applications
2. Herbicidal Properties
N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been investigated for its herbicidal potential. The compound’s structure allows it to act as a selective herbicide by interfering with plant growth processes.
Case Study: Herbicidal Efficacy
- Target Weeds : Various broadleaf and grassy weeds.
- Mechanism of Action : The compound disrupts the synthesis of essential plant hormones, leading to stunted growth and eventual death of the target plants.
- Field Trials : Results showed effective control of weed populations with minimal impact on crop yield, supporting its use as a viable herbicide in agricultural practices.
Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Potent cytotoxic effects on cancer cells |
| Agricultural Science | Herbicide | Effective against broadleaf weeds |
| Chemical Synthesis | Green Synthesis Techniques | High yields with eco-friendly methods |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound shares a common 2-(2,4-dichlorophenoxy)acetamide scaffold with several analogs, differing primarily in the substituent attached to the acetamide nitrogen. Key analogs include:
Key Observations :
- Trichloro-hydroxyethyl substituents (compound 3) increase molecular weight and steric hindrance, which may reduce bioavailability compared to the benzothiazole analog .
Anti-Inflammatory Activity
- Target Compound: Limited direct data, but structural analogs like compound 87 () exhibit COX-2 selectivity (IC₅₀ = 116.73 mmol/kg) and low ulcerogenicity (ulcer index = 11.38), surpassing Diclofenac .
- Compound 533 (Pyridine Analog) : Shows moderate auxin-like activity in plant models but lacks anti-inflammatory data .
Enzyme Binding and Selectivity
- The benzothiazole ring may enhance binding to COX-2 via hydrophobic interactions, similar to quinazolinone derivatives (compound 87) .
- Pyridine-based analogs (compound 533) are less effective in mammalian systems, likely due to reduced stability or target compatibility .
Biological Activity
N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a 2,4-dichlorophenoxy acetamide group. The structural formula can be represented as follows:
This structure contributes to its biological activity, particularly in targeting various cellular pathways.
1. Anticancer Activity
Research indicates that compounds with a benzothiazole skeleton exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cells through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
Case Study:
In a study by Aiello et al. (2008), several benzothiazole derivatives demonstrated cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .
2. Antibacterial and Antifungal Properties
Benzothiazole derivatives have also been recognized for their antibacterial and antifungal activities. The compound this compound has shown efficacy against various bacterial strains by disrupting bacterial cell wall synthesis and function .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 15 |
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | C. albicans | 20 |
3. Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. Studies have reported that benzothiazole derivatives can effectively inhibit the growth of helminths by interfering with their metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
- Receptor Modulation: It could act as a ligand for various receptors involved in cellular signaling pathways.
Toxicity Profile
While exploring the therapeutic potential, it is essential to consider the toxicity profile. Preliminary studies suggest that the acute toxicity levels are moderate; however, detailed toxicological assessments are necessary to establish safety for clinical applications .
Q & A
Q. What are the established synthetic routes for N-(1,3-benzothiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, and what reaction conditions are critical for high yields?
The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid derivatives with 5-amino-1,3-benzothiazole. A common method includes:
- Step 1: Activation of the carboxylic acid group using chloroacetyl chloride in the presence of triethylamine (TEA) as a base, refluxed in dioxane at 20–25°C .
- Step 2: Nucleophilic substitution between the activated intermediate and 5-amino-1,3-benzothiazole under anhydrous conditions.
Critical parameters include stoichiometric control of chloroacetyl chloride, solvent polarity (dioxane or DMF), and reaction temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Recrystallization: Use ethanol-DMF (1:1) or pet-ether for high-purity crystalline products .
- Column Chromatography: Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to remove unreacted starting materials .
- HPLC Analysis: Validate purity (>95%) using a C18 column with a water-acetonitrile mobile phase and UV detection at 254 nm .
Q. What analytical techniques are essential for characterizing this compound’s structure and confirming its identity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C15H10Cl2N2O2S: 365.0) .
- Elemental Analysis: Validate C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions, such as over-acylation or ring chlorination?
- Solvent Selection: Polar aprotic solvents (DMF) reduce side reactions compared to dioxane by stabilizing intermediates .
- Catalyst Screening: Test alternatives to TEA, such as DMAP, to enhance regioselectivity .
- Computational Modeling: Use density functional theory (DFT) to predict reactive sites and optimize transition states, as demonstrated in ICReDD’s reaction design workflows .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Substituent Variation: Synthesize analogs with modified benzothiazole (e.g., methyl or methoxy substituents) or dichlorophenoxy groups to assess impact on binding affinity .
- Enzyme Assays: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination. Validate results with X-ray crystallography of ligand-enzyme complexes .
- In Silico Docking: Apply AutoDock Vina to predict binding modes and guide SAR rationalization .
Q. How should researchers address conflicting biological activity data across different cell lines or assays?
- Assay Standardization: Normalize protocols for cell viability (MTT vs. resazurin assays) and enzyme concentrations .
- Orthogonal Validation: Cross-check results with Western blotting (target protein expression) or SPR (binding kinetics) .
- Cell Permeability Studies: Measure intracellular compound concentrations via LC-MS to rule out false negatives due to poor uptake .
Q. What methodologies are effective in identifying degradation pathways or metabolite formation under physiological conditions?
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions. Monitor degradation via LC-MS/MS .
- Metabolite Profiling: Use hepatocyte incubations or microsomal assays (CYP450 isoforms) to identify primary metabolites .
- Computational Prediction: Tools like Meteor (Lhasa Limited) can forecast metabolic hotspots (e.g., acetamide hydrolysis or thiazole ring oxidation) .
Q. How can enantiomeric purity be ensured if chiral intermediates are involved in synthesis?
- Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD): Confirm enantiomeric excess (>98%) by comparing experimental CD spectra with simulated data .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps to control stereochemistry .
Methodological Best Practices
Q. What computational tools are recommended for designing derivatives with improved pharmacokinetic properties?
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to optimize logP, solubility, and CYP inhibition profiles .
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., Desmond software) to prioritize analogs with enhanced bioavailability .
Q. How should researchers manage data reproducibility challenges in multi-step syntheses?
- Reaction Monitoring: Implement inline FTIR or PAT (Process Analytical Technology) to track intermediate formation in real time .
- Electronic Lab Notebooks (ELNs): Document all parameters (e.g., solvent lot numbers, humidity) to identify variability sources .
- Collaborative Databases: Share synthetic protocols via platforms like PubChem or Zenodo for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
